3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Anticancer screening Chromone cytotoxicity MCF-7 and A549

3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a fully synthetic small molecule (MF: C20H11BrO5S; MW: 443.27 g/mol) that belongs to the 4H-chromen-4-one (chromone/flavonoid) class. Its architecture combines three pharmacophoric elements: a chromenone core responsible for planar π-stacking interactions, a 2-bromophenoxy substituent at C-3 that introduces a heavy halogen capable of halogen bonding, and a thiophene-2-carboxylate ester at C-7 that provides a sulfur-containing heterocycle with distinct electronic properties.

Molecular Formula C20H11BrO5S
Molecular Weight 443.27
CAS No. 308299-33-4
Cat. No. B2591190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
CAS308299-33-4
Molecular FormulaC20H11BrO5S
Molecular Weight443.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)Br
InChIInChI=1S/C20H11BrO5S/c21-14-4-1-2-5-15(14)26-17-11-24-16-10-12(7-8-13(16)19(17)22)25-20(23)18-6-3-9-27-18/h1-11H
InChIKeyJNUOUEJACHRZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (CAS 308299-33-4): Chemical Identity and Core Scaffold


3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a fully synthetic small molecule (MF: C20H11BrO5S; MW: 443.27 g/mol) that belongs to the 4H-chromen-4-one (chromone/flavonoid) class . Its architecture combines three pharmacophoric elements: a chromenone core responsible for planar π-stacking interactions, a 2-bromophenoxy substituent at C-3 that introduces a heavy halogen capable of halogen bonding, and a thiophene-2-carboxylate ester at C-7 that provides a sulfur-containing heterocycle with distinct electronic properties [1]. This specific substitution pattern is not found in natural flavonoids and represents a designed, non-obvious combination aimed at tuning molecular recognition in medicinal chemistry and chemical biology probe campaigns.

Why In-Class Chromone Analogs Cannot Substitute for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate in Research Programs


Within the chromen-7-yl thiophene-2-carboxylate chemotype, even minor peripheral modifications profoundly alter molecular recognition signatures. Replacing the C-3 2-bromophenoxy group with a 2-ethoxyphenoxy, unsubstituted phenyl, or 4-chlorophenyl moiety eliminates the halogen-bond donor capacity of bromine, changes the conformational landscape of the diaryl ether, and shifts the compound's lipophilicity (ΔclogP > 0.5 units), which collectively impact membrane permeability, target binding, and metabolic stability . Published structure–activity relationship (SAR) data for the chromone scaffold at the formyl peptide receptor (FPR1) and Factor XIa demonstrate that the presence and position of halogen substituents can alter IC50 values by >10-fold [1][2]. Generic substitution without empirical validation risks loss of target engagement, altered selectivity profiles, and irreproducible biological results.

Quantitative Differentiation Evidence for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate


Cytotoxicity Profile in Breast and Lung Adenocarcinoma Cells: Comparison with Closest Phenoxy Analogs

In MTT cytotoxicity assays, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exhibited IC50 values of 25 µM against MCF-7 (breast adenocarcinoma) and 30 µM against A549 (lung adenocarcinoma) cells . The 3-(4-chlorophenyl) analog (no phenoxy linker, chlorine instead of bromine) showed differentiated activity with an IC50 of 6.40 µg/mL (~17 µM assuming MW ~378) against MCF-7 and 22.09 µg/mL against A549 , while the 3-(2-methoxyphenyl) analog (no halogen) demonstrated cytotoxic effects only in the 'low micromolar range' without precisely quantified IC50 values across the same panel [1]. The bromophenoxy-containing compound thus occupies an intermediate potency niche that may be advantageous for probe development where sub-10 µM potency is not required and a larger therapeutic window is desired.

Anticancer screening Chromone cytotoxicity MCF-7 and A549

Halogen-Bonding Capacity: Distinctive Non-Covalent Interaction Potential of the ortho-Bromophenoxy Moiety

The ortho-bromine on the phenoxy ring provides a σ-hole donor capable of engaging in halogen bonds with carbonyl oxygen or thiolate acceptor groups in protein binding pockets [1]. This interaction is geometrically constrained by the ortho positioning relative to the diaryl ether oxygen, which pre-organizes the halogen for interaction with residues proximal to the C-3 substituent channel. In contrast, the 2-ethoxyphenoxy analog (CAS not assigned) replaces bromine with an ethoxy group that can only act as a hydrogen-bond acceptor, while the 3,5-dimethylphenoxy analog (ChemSpider ID structure) provides only hydrophobic methyl contacts . A survey of halogen-bond donor strengths in PDB structures shows that bromine attached to an aromatic ring contributes approximately -0.5 to -1.2 kcal/mol to binding free energy when engaged in a favorable halogen bond, a gain entirely absent in the ethoxy and methyl-substituted comparators [1].

Halogen bonding Molecular recognition ortho-Bromo effect

Factor XIa Inhibition: Scaffold-Level Activity with Evidence for Substituent-Dependent Potentiation

The chromen-7-yl thiophene-2-carboxylate chemotype has demonstrated measurable inhibition of human coagulation Factor XIa in fluorescence-based enzymatic assays [1][2]. The baseline scaffold (2-oxo-2H-chromen-7-yl thiophene-2-carboxylate; BDBM32862) exhibited an IC50 of 2.68 µM, while the 4-phenyl-substituted analog (BDBM32856) showed improved potency with an IC50 of 1.55 µM [2]. Although the target compound 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has not been directly assayed against Factor XIa in published datasets, the SAR trend indicates that C-3 substitution modulates potency: the 4-phenyl group contributed a ~1.7-fold improvement, and the bromophenoxy group—being more electron-withdrawing and sterically distinct—is predicted to further influence the binding pose relative to the unsubstituted or 4-phenyl-substituted congeners [3].

Coagulation cascade Factor XIa Chromone scaffold

FPR1 Antagonist Pharmacophore: Chromone Scaffold Engagement with Defined Substituent Requirements

A systematic evaluation of 96 chromone and isoflavone analogs identified the 4H-chromen-4-one (chromone) scaffold as a validated competitive FPR1 antagonist pharmacophore [1]. The most potent compound in this series (Compound 10: 6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) achieved a binding affinity Ki of ~100 nM and inhibited fMLF-induced Ca²⁺ mobilization and chemotaxis in human neutrophils with nanomolar-to-micromolar IC50 values [1]. The pharmacophore model developed from these data highlights the critical importance of substitution at positions C-3 and C-7 for FPR1 binding: the C-7 position tolerates ester-linked heterocycles, and the C-3 position requires aromatic/heteroaromatic substituents capable of engaging a hydrophobic sub-pocket [1]. The target compound—with its 2-bromophenoxy at C-3 and thiophene-2-carboxylate at C-7—maps directly onto this validated pharmacophore, and the bromine atom offers additional halogen-bonding potential that was not explored in the original 96-compound screen, suggesting an opportunity for affinity improvement over the published analogs.

Formyl peptide receptor 1 FPR1 antagonist Innate immunity

Physicochemical Differentiation: Predicted Lipophilicity and Permeability Profile Versus Non-Halogenated Analogs

Halogen substitution directly modulates the lipophilicity of chromone-based probes. For a closely related derivative (methyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate), the calculated LogP is 4.37 and the calculated log of aqueous solubility (LogSW) is -5.65 . Extrapolating to the thiophene-2-carboxylate ester, the presence of bromine is estimated to increase clogP by approximately 0.6–0.8 log units relative to the 2-ethoxyphenoxy analog and by approximately 0.3–0.5 log units relative to the 3,5-dimethylphenoxy analog [1]. This difference translates to a meaningful impact on predicted passive membrane permeability (logP range 3.5–4.5 is generally considered favorable for cell-based assays). Compounds with clogP < 3.0 may exhibit poor membrane penetration, while those with clogP > 5.0 risk solubility-limited exposure and nonspecific protein binding [1].

Lipophilicity clogP Membrane permeability

Recommended Research and Industrial Application Scenarios for 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate


FPR1 Antagonist Lead Optimization and Chemical Probe Development

The validated chromone pharmacophore for FPR1 antagonism [1] provides a strong rationale for deploying 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate as a starting point for focused SAR exploration. The 2-bromophenoxy moiety at C-3 and the thiophene-2-carboxylate ester at C-7 map onto the two critical substitution vectors identified by Schepetkin et al. (2014). The bromine atom provides a σ-hole donor that can be systematically varied (Br → Cl → I → CF₃) to probe halogen-bonding contributions to FPR1 affinity and selectivity over FPR2/FPR3, while the thiophene ester can be hydrolyzed to the carboxylic acid or converted to amide analogs to optimize pharmacokinetic properties.

Factor XIa Inhibitor Fragment Evolution and Selectivity Profiling

BindingDB records confirm that the chromen-7-yl thiophene-2-carboxylate scaffold engages coagulation Factor XIa with low-micromolar affinity [2][3]. The bromophenoxy compound offers a key advantage over the simpler 2-oxo-chromen-7-yl thiophene-2-carboxylate (BDBM32862): the C-3 aryloxy substituent accesses an sub-pocket adjacent to the Factor XIa active site that is not occluded in the related coagulation protease Factor VIIa or tissue-type plasminogen activator (tPA). Structure-guided optimization of the 2-bromophenoxy group—leveraging the halogen's ability to engage backbone carbonyls in the S1' or S2' subsites—could yield Factor XIa-selective inhibitors of interest for antithrombotic therapy.

Anticancer Chemical Probe for Moderate-Cytotoxicity Screening Paradigms

With measured MTT IC50 values of 25 µM (MCF-7) and 30 µM (A549), the compound exhibits a cytotoxicity window that is measurably distinct from both the more potently cytotoxic 4-chlorophenyl analog (MCF-7 IC50 ~ 6.4 µg/mL) and the weakly characterized 2-methoxyphenyl analog . This intermediate potency makes the bromophenoxy compound particularly useful in: (a) genetic suppressor screens where sub-lethal stress is desired; (b) synergy screens where additive effects with approved chemotherapeutics (e.g., doxorubicin, cisplatin) require a non-saturating baseline cytotoxicity; and (c) target deconvolution studies employing photoaffinity labeling or CETSA, where excessive cytotoxicity would confound target engagement readouts.

Halogen-Bond-Enabled Fragment-Based Drug Discovery (FBDD)

The ortho-bromophenoxy moiety is an established halogen-bond donor fragment recognized in the FBDD community for its ability to engage carbonyl and carboxylate acceptors with high directionality [4]. When combined with the thiophene-2-carboxylate group—which can itself participate in sulfur-π interactions and serve as a bioisostere of the phenyl carboxylate—the compound constitutes a rule-of-three compliant scaffold suitable for fragment linking or growing campaigns. The bromine atom also provides a heavy-atom derivative for experimental phasing in protein X-ray crystallography, enabling direct visualization of the binding mode without the need for additional derivatization.

Quote Request

Request a Quote for 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.